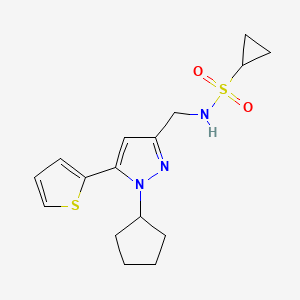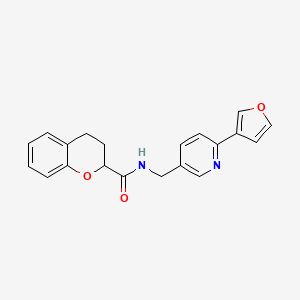![molecular formula C10H12BrN3 B2452438 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane CAS No. 1936648-38-2](/img/structure/B2452438.png)
7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structural framework. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromopyrimidine moiety and the azabicycloheptane structure imparts unique chemical properties to this compound, making it a valuable subject of study.
準備方法
The synthesis of 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of a Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the bicyclic framework . The reaction conditions typically include the use of a catalyst, such as palladium, and may require elevated temperatures to proceed efficiently . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
化学反応の分析
7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azabicycloheptane structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
類似化合物との比較
Similar compounds to 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane include:
5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane: This compound features an oxygen atom in place of the nitrogen in the azabicycloheptane structure.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic framework, often used in similar applications.
The uniqueness of this compound lies in its specific combination of the bromopyrimidine and azabicycloheptane moieties, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
7-(5-bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c11-7-5-12-10(13-6-7)14-8-1-2-9(14)4-3-8/h5-6,8-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOVVPYZMXELTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2452359.png)

![2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2452363.png)
![N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2452364.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2452365.png)
![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)


![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)

